Cyclohexenol

Heterogeneous Catalysis Surface Chemistry Selective Oxidation

Cyclohexenol (CAS 25512-63-4), also designated as cyclohexen-1-ol or 1-cyclohexen-1-ol, is a cyclic allylic alcohol with the molecular formula C₆H₁₀O and a molecular weight of 98.14 g/mol. Structurally, it features a six-membered ring containing a single C=C double bond and a hydroxyl group directly attached to the sp²-hybridized carbon of the alkene, conferring a unique enol tautomeric character.

Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
CAS No. 25512-63-4
Cat. No. B1201834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexenol
CAS25512-63-4
Molecular FormulaC6H10O
Molecular Weight98.14 g/mol
Structural Identifiers
SMILESC1CCC(=CC1)O
InChIInChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h4,7H,1-3,5H2
InChIKeyQHDHNVFIKWGRJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexenol (CAS 25512-63-4) Technical Baseline and Identity Profile for Research Procurement


Cyclohexenol (CAS 25512-63-4), also designated as cyclohexen-1-ol or 1-cyclohexen-1-ol, is a cyclic allylic alcohol with the molecular formula C₆H₁₀O and a molecular weight of 98.14 g/mol [1]. Structurally, it features a six-membered ring containing a single C=C double bond and a hydroxyl group directly attached to the sp²-hybridized carbon of the alkene, conferring a unique enol tautomeric character . This structural motif endows cyclohexenol with a distinctive reactivity profile that diverges fundamentally from its saturated analog cyclohexanol and other cyclic alcohols [2]. The compound exhibits a boiling point of 168.2±23.0 °C at 760 mmHg and a vapor pressure of 0.5±0.7 mmHg at 25°C, as predicted by ACD/Labs . These physicochemical properties define its behavior as both a solvent and a reactive intermediate.

Critical Differentiators: Why Cyclohexenol (25512-63-4) Cannot Be Replaced by Generic Cyclic Alcohols


The procurement of cyclohexenol (CAS 25512-63-4) as a research intermediate or specialty solvent demands precise specification; it is not functionally interchangeable with cyclohexanol, cyclohexanone, or even its isomer 2-cyclohexen-1-ol. The presence and position of the allylic double bond fundamentally alter its reactivity in oxidation, acid-catalyzed cyclization, and metal-catalyzed coupling reactions [1]. For instance, the enol structure of 1-cyclohexen-1-ol renders it susceptible to distinct secondary oxidative pathways that are not accessible to its saturated counterpart, cyclohexanol, leading to divergent product distributions [2]. Similarly, in polymerization and dehydration applications, the potential for isomerization and the formation of conjugated dienes like 1,3-cyclohexadiene are unique to the cyclohexenol framework [3]. Furthermore, its role as a versatile building block in multi-component syntheses relies on the specific electronic and steric properties conferred by the C1-C2 double bond, which cannot be replicated by other six-membered ring alcohols [4]. The following quantitative evidence sections detail these non-substitutable performance characteristics.

Head-to-Head Performance Data for Cyclohexenol (25512-63-4) Against Functional Analogs


Allylic Double Bond Dictates Divergent Oxidative Pathway and Product Selectivity on Au(111) Surfaces

The presence of the C1-C2 double bond in cyclohexenol (studied as its isomer 2-cyclohexen-1-ol) fundamentally redirects the secondary reaction pathway during heterogeneous oxidation on oxygen-covered Au(111) surfaces. While cyclohexanol is primarily oxidized to cyclohexanone, the allylic cyclohexenol undergoes extensive secondary ring C-H activation [1]. This divergence correlates with gas-phase acidity differences and results in a completely distinct product distribution [2].

Heterogeneous Catalysis Surface Chemistry Selective Oxidation

Zeolite-Catalyzed Dehydration to Conjugated 1,3-Cyclohexadiene with Suppressed Polymerization

Dehydration of 2-cyclohexen-1-ol over H-ZSM-5 zeolite catalysts selectively yields the valuable conjugated diene, 1,3-cyclohexadiene [1]. Critically, this reaction proceeds with minimal polymerization due to shape selectivity constraints within the zeolite pore structure, enabling high selectivity [1]. In stark contrast, dehydration of the saturated analog cyclohexanol yields cyclohexene, a simple mono-alkene, as the primary product [2].

Zeolite Catalysis Dehydration Conjugated Diene Synthesis

Asymmetric Synthesis Enabling High Enantiomeric Excess (78-97% ee) for Chiral Building Blocks

Nickel-catalyzed asymmetric reductive ring-opening of oxabicyclic alkenes provides a highly efficient route to enantiomerically enriched cyclohexenols [1]. This methodology delivers products with enantiomeric excess (ee) values ranging from 78% to 97% and isolated yields between 50% and 97% [2]. While chiral alcohols are common, the allylic framework of the resulting cyclohexenols offers unique handles for further synthetic elaboration not present in saturated or non-cyclic chiral alcohols [3].

Asymmetric Catalysis Nickel-Catalyzed Reactions Enantioselective Synthesis

Validated Application Scenarios for Cyclohexenol (25512-63-4) Based on Performance Data


Synthesis of Antimalarial 1,2,4-Trioxanes via Photooxygenation

The allylic alcohol framework of 3-aryl-2-cyclohexenols serves as a direct precursor for the synthesis of bicyclic 1,2,4-trioxanes, a class of compounds with demonstrated significant antimalarial activity against multidrug-resistant Plasmodium yoelii in mice by oral administration [1]. This application leverages the unique reactivity of the cyclohexenol double bond in photooxygenation reactions, which is not a pathway available to saturated cyclohexanol [1].

Precursor for Highly Functionalized Cyclohexenol Building Blocks via Multi-Component Nickel Catalysis

Cyclohexenol is a core scaffold for constructing densely functionalized molecules using a sequential nickel-catalyzed, four-component coupling strategy [2]. This methodology enables the rapid assembly of complex cyclohexenol derivatives with diverse substitution patterns, which are valuable building blocks for medicinal chemistry and materials science [2]. The reaction proceeds in two steps, starting with an enal, alkyne, and acetylenic tin, followed by addition of organozincs or organoboranes [2].

Synthesis of Meta-Functionalized Phenols via Visible-Light Photoredox Catalysis

Simple cyclohexenols can be efficiently transformed into meta-functionalized phenols through a visible-light-enabled, metal-free photocatalytic allylic C-H oxidation combined with acid-promoted dehydration . This mild and practical method provides access to a challenging substitution pattern in phenol synthesis, underscoring the unique synthetic utility of the cyclohexenol framework .

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